3-Fluoro-4-nitropyridine
Overview
Description
3-Fluoro-4-nitropyridine is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
- Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines via fluorodenitration, which is applicable to nitro-substituted pyridines (Kuduk, Dipardo, & Bock, 2005).
- Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines, including 3-fluoro-4-nitropyridine (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
- Culshaw et al. (2012) developed a method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines (Culshaw et al., 2012).
Molecular Structure Analysis
- Bryndal et al. (2012) conducted studies on the crystal structures of nitropyridines, which can provide insights into the molecular structure of 3-fluoro-4-nitropyridine (Bryndal et al., 2012).
Chemical Reactions and Properties
- Kuhnast et al. (2008) synthesized FPyKYNE, a fluoropyridine-based structure, highlighting the versatility of fluoropyridines in chemical syntheses (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
- Dong et al. (2021) developed a method for the synthesis of highly functionalized 4-fluoropyridines, demonstrating the reactivity of fluoropyridines in cycloaddition reactions (Dong et al., 2021).
Physical Properties Analysis
- The physical properties of 3-fluoro-4-nitropyridine can be inferred from studies on similar fluorinated pyridines, such as those by Kuduk et al. (2005), who focused on the synthesis and properties of fluoropyridines (Kuduk, Dipardo, & Bock, 2005).
Chemical Properties Analysis
- The chemical properties of 3-fluoro-4-nitropyridine, such as its reactivity in various chemical reactions, can be understood through studies like those of Dong et al. (2021), which explore the reactivity of fluoropyridines in creating diverse chemical structures (Dong et al., 2021).
Scientific Research Applications
Synthesis and Reactivity
Tetrabutylammonium Salt Induced Denitration of Nitropyridines An efficient method for synthesizing fluoropyridines through fluorodenitration reactions, mediated by tetrabutylammonium fluoride (TBAF), has been reported. This reaction works well for nitropyridines substituted at the 2- or 4- positions and is notable for its general applicability and the mild conditions under which it occurs. Additionally, nitropyridines have been shown to undergo hydroxy- and methoxydenitration, expanding the versatility of these reactions in the presence of corresponding tetrabutylammonium species (Kuduk, Dipardo, & Bock, 2005).
Synthesis of meta-Substituted [18F]3-Fluoro-4-aminopyridine The challenge of nucleophilic fluorination of pyridines, especially at the meta position, was addressed by directly fluorinating pyridine N-oxide. This method produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature, later converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. The approach was successful for labeling with fluorine-18, indicating its potential in synthesizing fluoropyridines for pharmaceutical and radiopharmaceutical applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
Synthesis of 4-Ethoxycarbonyl(cyano)-β-Carbolines A study explored the synthesis of 4-ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines using the thermolysis of 4-aryl-3(5)-azidopyridines. This study shed light on the optical and hypoglycemic properties of the synthesized compounds. Notably, one of the β-carbolines containing the fluorine atom demonstrated significant glucose-lowering action, highlighting the potential medical applications of these compounds (Proshchenkova et al., 2021).
Substitution of 3-Fluoro-2-nitropyridine A notable synthesis method for 3-substituted 2-aminopyridines was achieved via the displacement of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines. The process, which takes place under moderate temperatures, is characterized by its regioselectivity and reasonable yield (Culshaw et al., 2012).
Synthesis of Nitroanilines and Nitropyridines
An effective synthesis of various nitro compounds, including nitropyridines and nitroanilines, which serve as intermediates in pharmaceutical and agrochemical production, was achieved through a three-component ring transformation. This method is adaptable for different substrates, highlighting its versatility and potential in various chemical synthesis applications (Le & Nishiwaki, 2018).
Safety And Hazards
3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .
Future Directions
The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
properties
IUPAC Name |
3-fluoro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITFKCBAVEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376565 | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitropyridine | |
CAS RN |
13505-01-6 | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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